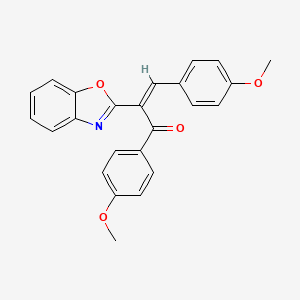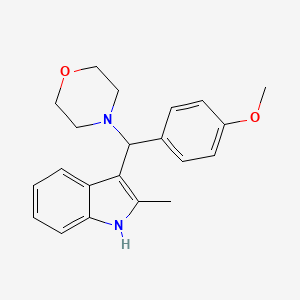![molecular formula C24H27ClN2O4 B12160232 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160232.png)
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrol-2-one core substituted with various functional groups, making it a versatile molecule for different chemical reactions and applications.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 5-(4-Chlorphenyl)-1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(Propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-on beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess beginnt mit der Herstellung des Pyrrol-2-on-Kerns, gefolgt von der Einführung der Chlorphenyl-, Dimethylaminoethyl-, Hydroxy- und Propan-2-yloxybenzoylgruppen durch verschiedene organische Reaktionen wie Friedel-Crafts-Acylierung, nukleophile Substitution und Reduktionsreaktionen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren, Lösungsmittel und Temperaturkontrolle, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Dazu gehört die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthese-Systemen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(4-Chlorphenyl)-1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(Propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen.
Addition: Die Doppelbindungen im Pyrrol-2-on-Kern können an Additionsreaktionen teilnehmen.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen beinhalten oft spezifische Lösungsmittel, Temperaturkontrolle und Katalysatoren, um die gewünschten Transformationen zu erreichen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe einen Alkohol erzeugen kann.
Wissenschaftliche Forschungsanwendungen
5-(4-Chlorphenyl)-1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(Propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-on hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle und Antikrebsaktivität.
Medizin: Als potenzieller Wirkstoffkandidat für verschiedene Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(4-Chlorphenyl)-1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(Propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Anwendungskontext ab.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Addition: The double bonds in the pyrrol-2-one core can participate in addition reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(4-Chlorphenyl)-1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-[4-(Propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-on kann mit anderen Pyrrol-2-on-Derivaten und Verbindungen mit ähnlichen funktionellen Gruppen verglichen werden.
Einzigartigkeit
- Die einzigartige Kombination von funktionellen Gruppen in dieser Verbindung verleiht ihr besondere chemische und biologische Eigenschaften, was sie zu einem wertvollen Molekül für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C24H27ClN2O4 |
|---|---|
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27ClN2O4/c1-15(2)31-19-11-7-17(8-12-19)22(28)20-21(16-5-9-18(25)10-6-16)27(14-13-26(3)4)24(30)23(20)29/h5-12,15,21,28H,13-14H2,1-4H3/b22-20+ |
InChI-Schlüssel |
QSTVFYINJDHKMV-LSDHQDQOSA-N |
Isomerische SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide](/img/structure/B12160150.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160158.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[3-(propan-2-yloxy)propyl]acetamide](/img/structure/B12160161.png)

![methyl 5-(2-methylpropyl)-2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B12160170.png)

![6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12160190.png)


![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12160203.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B12160204.png)

![2-methoxy-4-{(E)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B12160228.png)

